molecular formula C19H17NO3 B2812915 N-(4-methoxyphenyl)-2-methyl-5-phenyl-3-furamide CAS No. 428832-39-7

N-(4-methoxyphenyl)-2-methyl-5-phenyl-3-furamide

Cat. No. B2812915
CAS RN: 428832-39-7
M. Wt: 307.349
InChI Key: ADZNAOUMPMXYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-methyl-5-phenyl-3-furamide, commonly known as MAFP, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. MAFP is widely used in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes.

Mechanism of Action

MAFP inhibits N-(4-methoxyphenyl)-2-methyl-5-phenyl-3-furamide by binding covalently to the active site of the enzyme. This results in the accumulation of endocannabinoids such as anandamide and 2-AG, which then bind to cannabinoid receptors in the brain and other tissues. This leads to the activation of various signaling pathways that mediate the physiological and pathological effects of the endocannabinoid system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MAFP are primarily mediated by the endocannabinoid system. MAFP increases the levels of endocannabinoids such as anandamide and 2-AG, which then bind to cannabinoid receptors in the brain and other tissues. This leads to the activation of various signaling pathways that mediate the physiological and pathological effects of the endocannabinoid system.

Advantages and Limitations for Lab Experiments

MAFP has several advantages and limitations for lab experiments. One of the main advantages is its potency and selectivity for N-(4-methoxyphenyl)-2-methyl-5-phenyl-3-furamide, which allows for the specific inhibition of this enzyme without affecting other enzymes or receptors. This makes MAFP a valuable tool for studying the endocannabinoid system and its role in various physiological and pathological processes.
However, MAFP also has some limitations, such as its irreversible binding to N-(4-methoxyphenyl)-2-methyl-5-phenyl-3-furamide, which can lead to the depletion of endocannabinoids and the accumulation of their metabolites. This can affect the interpretation of experimental results and limit the usefulness of MAFP in certain experimental settings.

Future Directions

There are several future directions for the use of MAFP in scientific research. One direction is the development of more potent and selective N-(4-methoxyphenyl)-2-methyl-5-phenyl-3-furamide inhibitors that can overcome the limitations of MAFP and provide new insights into the endocannabinoid system. Another direction is the investigation of the role of the endocannabinoid system in other physiological and pathological processes, such as inflammation, immune function, and cancer.
Conclusion:
In conclusion, MAFP is a synthetic compound that is widely used in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. MAFP is a potent and selective inhibitor of N-(4-methoxyphenyl)-2-methyl-5-phenyl-3-furamide, which allows for the specific inhibition of this enzyme without affecting other enzymes or receptors. MAFP has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of MAFP involves the reaction of 4-methoxybenzoyl chloride with 2-methyl-5-phenyl-3-furanol in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain MAFP in high purity and yield.

Scientific Research Applications

MAFP is a potent and selective inhibitor of N-(4-methoxyphenyl)-2-methyl-5-phenyl-3-furamide, which is an enzyme responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). The endocannabinoid system plays a crucial role in various physiological processes such as pain sensation, appetite regulation, mood, and memory. Dysregulation of the endocannabinoid system has been implicated in several pathological conditions such as chronic pain, anxiety, depression, and neurodegenerative diseases.
MAFP has been extensively used in scientific research to study the role of the endocannabinoid system in various physiological and pathological processes. It has been shown to enhance the analgesic effects of endocannabinoids, reduce anxiety and depression-like behaviors, and improve memory and learning in animal models. MAFP has also been used to investigate the role of the endocannabinoid system in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-13-17(12-18(23-13)14-6-4-3-5-7-14)19(21)20-15-8-10-16(22-2)11-9-15/h3-12H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZNAOUMPMXYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide

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